pKa & LogP: Electron-Withdrawing Comparison
The pKa value of 5-bromo-1-chloro-7-fluoroisoquinoline is predicted to be significantly lower than that of its di-halogenated and mono-halogenated analogs due to the cumulative electron-withdrawing effects of three halogens. The computed pKa (acidic nitrogen) is 0.92 ± 0.30, compared to 1.48 ± 0.33 for 1-chloro-7-fluoroisoquinoline and 4.81 ± 0.10 for 7-fluoroisoquinoline . This lower pKa indicates enhanced electrophilicity at the 1-position chlorine, facilitating nucleophilic aromatic substitution (SNAr) reactions and potentially altering binding interactions with biological targets .
| Evidence Dimension | Acidity (pKa of protonated nitrogen) |
|---|---|
| Target Compound Data | pKa = 0.92 ± 0.30 (predicted) |
| Comparator Or Baseline | 1-Chloro-7-fluoroisoquinoline: pKa = 1.48 ± 0.33; 7-Fluoroisoquinoline: pKa = 4.81 ± 0.10 |
| Quantified Difference | ΔpKa = -0.56 (vs. 1-chloro-7-fluoroisoquinoline); ΔpKa = -3.89 (vs. 7-fluoroisoquinoline) |
| Conditions | Computational prediction using ACD/Labs Percepta or similar software |
Why This Matters
A lower pKa directly impacts reactivity in nucleophilic substitution and cross-coupling reactions, offering a distinct synthetic handle not present in less halogenated analogs.
